molecular formula C24H24N4O3S2 B3297204 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895416-78-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3297204
CAS No.: 895416-78-1
M. Wt: 480.6 g/mol
InChI Key: DZOUOSBIDKPIJE-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring, a dimethylsulfamoyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridinylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridinylmethyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
  • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-2-yl)methyl]benzamide

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired characteristics for various applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-16-7-12-21-22(17(16)2)26-24(32-21)28(15-18-6-5-13-25-14-18)23(29)19-8-10-20(11-9-19)33(30,31)27(3)4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOUOSBIDKPIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 3
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 4
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 5
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide

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